Electron Mobility Enhancement: Direct Evidence from Naphthalene Diimide (NDI) Derivatives Bearing Trifluoromethoxy Substituents
In naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI) systems bearing trifluoromethoxy-containing substituents, the molecular architecture of the substituent critically determines electron mobility. N,N′-bis(4-trifluoromethoxybenzyl) NDI (NDI-BOCF₃) achieves air-stable electron mobility of 0.7 cm² V⁻¹ s⁻¹, while the structurally analogous N,N′-bis(4-trifluoromethoxyphenyl) NDI (NDI-POCF₃) exhibits nondetectable charge mobility [1]. This 1,4-substituted naphthalene core functionalization pattern provides a direct aromatic conjugation pathway distinct from benzyl-bridged analogs, with the trifluoromethoxy group's electron-withdrawing character contributing to a deep LUMO level of approximately 4.2 eV [1].
| Evidence Dimension | Electron mobility in air (organic thin-film transistor) |
|---|---|
| Target Compound Data | NDI derivative with 1,4-naphthalene core: 0.7 cm² V⁻¹ s⁻¹ (NDI-BOCF₃, benzyl-linked OCF₃) [1] |
| Comparator Or Baseline | NDI-POCF₃ (phenyl-linked OCF₃): nondetectable (< 10⁻⁵ cm² V⁻¹ s⁻¹) [1] |
| Quantified Difference | > 10⁴-fold enhancement (from nondetectable to 0.7 cm² V⁻¹ s⁻¹) |
| Conditions | OTS-modified SiO₂/Si substrate; deposition temperature optimized; ambient air measurement |
Why This Matters
For procurement in organic semiconductor research, the demonstrated sensitivity of charge transport to trifluoromethoxy substitution architecture confirms that regioisomer selection directly impacts device performance by orders of magnitude, rendering systematic isomer screening essential rather than optional.
- [1] Zhang, D.; et al. Effects of p-(Trifluoromethoxy)benzyl and p-(Trifluoromethoxy)phenyl Molecular Architecture on the Performance of Naphthalene Tetracarboxylic Diimide-Based Air-Stable n-Type Semiconductors. ACS Appl. Mater. Interfaces 2016, 8 (28), 18277-18283. View Source
